molecular formula C9H10NNa3O8 B12674761 Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate CAS No. 63998-93-6

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate

Cat. No.: B12674761
CAS No.: 63998-93-6
M. Wt: 329.15 g/mol
InChI Key: DIGMEYCLSQUNNC-BHRFRFAJSA-K
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Description

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate is a synthetic chelating agent derived from the amino acid glutamate. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications. This compound is particularly valued for its biodegradability and environmental compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining an alkaline environment and controlling the temperature to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction systems, low-pressure and low-temperature conditions, and the use of inexpensive raw materials. The crude reaction solutions are often used directly in subsequent steps to avoid complex isolation procedures .

Mechanism of Action

The mechanism of action of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate involves its ability to chelate metal ions. The compound’s carboxylate groups bind to metal ions, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions, thereby stabilizing the solution .

Comparison with Similar Compounds

Properties

CAS No.

63998-93-6

Molecular Formula

C9H10NNa3O8

Molecular Weight

329.15 g/mol

IUPAC Name

trisodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate;hydron

InChI

InChI=1S/C9H13NO8.3Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3/t5-;;;/m0.../s1

InChI Key

DIGMEYCLSQUNNC-BHRFRFAJSA-K

Isomeric SMILES

[H+].C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

[H+].C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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